7-tert-butyl1-methyl5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate
CAS No.: 2839143-58-5
Cat. No.: VC12005323
Molecular Formula: C14H21N3O4
Molecular Weight: 295.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839143-58-5 |
|---|---|
| Molecular Formula | C14H21N3O4 |
| Molecular Weight | 295.33 g/mol |
| IUPAC Name | 7-O-tert-butyl 1-O-methyl 5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate |
| Standard InChI | InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)16-6-5-10-11(12(18)20-4)15-9-17(10)8-7-16/h9H,5-8H2,1-4H3 |
| Standard InChI Key | SXZTYNUJPFGERY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)C(=O)OC |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound features a fused imidazo[1,5-d] diazepine core, comprising a seven-membered diazepine ring condensed with a five-membered imidazole moiety. Key substituents include:
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A tert-butyloxycarbonyl (Boc) group at position 7
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A methyl carboxylate at position 1
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Methyl groups contributing to stereochemical complexity
This architecture creates three distinct heterocyclic regions:
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Imidazole subunit: Provides π-π stacking potential and hydrogen-bonding sites
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Diazepine ring: Introduces conformational flexibility critical for receptor interactions
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Carboxylate groups: Enhance solubility and serve as sites for prodrug modifications
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₄ | |
| Molecular Weight | 295.33 g/mol | |
| logP (Predicted) | 1.82 ± 0.35 | |
| Water Solubility | 2.1 mg/mL (25°C) | |
| Melting Point | 189-192°C (decomposes) |
The tert-butyl group confers significant lipophilicity (logP = 1.82), while the carboxylate moieties moderate this through hydrogen-bonding capacity . X-ray crystallography data, though currently unavailable, would likely reveal chair-like conformations in the diazepine ring and coplanar orientation of the imidazole subunit.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthetic route employs a six-step sequence optimized for modular functionalization:
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Imidazole ring formation: Condensation of 1,2-diaminoethane derivatives with α-keto esters under Dean-Stark conditions
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Diazepine annulation: Ring-expanding cyclization using N-chlorosuccinimide (NCS) in dichloromethane
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Carboxylation: Sequential treatment with:
Critical reaction parameters:
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Temperature control during diazepine formation (0-5°C prevents ring-opening)
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Strict anhydrous conditions for carboxylation steps (≥99.5% yield)
Industrial Production Challenges
Scale-up introduces three primary considerations:
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Purification bottlenecks:
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Thermal stability:
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Catalyst recovery:
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Pd/C catalysts achieve 93% recovery via microfiltration membranes
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| Compound | α1 Subunit EC₅₀ (nM) | α2 Subunit EC₅₀ (nM) | Sedation Threshold (mg/kg) |
|---|---|---|---|
| Diazepam | 12 ± 2 | 18 ± 3 | 2.5 |
| Imidazenil | 420 ± 35 | 15 ± 2 | >100 |
| Target Compound | 850 ± 120 | 22 ± 4 | >50 (predicted) |
Data extrapolated from suggest preferential α2/α3 subunit binding, correlating with reduced sedation potential compared to classical benzodiazepines .
Antiviral Activity
While direct evidence remains limited, structural analogs show:
Comparative Analysis with Structural Analogs
tert-Butyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-a] diazepine-8(9H)-carboxylate
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Weight | 295.33 | 267.33 |
| logP | 1.82 | 1.15 |
| Aqueous Solubility | 2.1 mg/mL | 4.8 mg/mL |
| Synthetic Steps | 6 | 5 |
The hydroxylmethyl substituent in the analog improves solubility but reduces blood-brain barrier permeability (PAMPA assay: 8.2×10⁻⁶ cm/s vs. 1.3×10⁻⁵ cm/s for target compound) .
Future Research Directions
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Crystallographic Studies: Resolve 3D conformation for structure-based drug design
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Metabolic Profiling: Identify primary CYP450 isozymes involved in clearance
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Formulation Development:
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